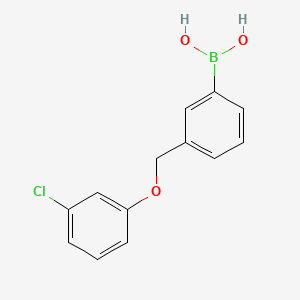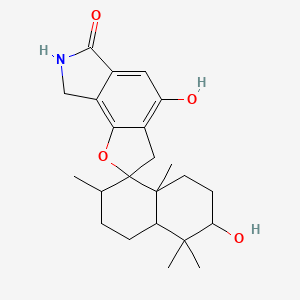
Stachybotrylactam
Vue d'ensemble
Description
Le Stachybotrylactam est une mycotoxine de type phénylspirodrimane isolée du champignon Stachybotrys chartarum. Ce composé est connu pour ses activités antivirales et antihyperlipidémiques. Stachybotrys chartarum, communément appelé moisissure noire, se retrouve souvent dans les bâtiments endommagés par l'eau et est connu pour produire des métabolites secondaires toxiques qui présentent des risques pour la santé des humains et des animaux .
Applications De Recherche Scientifique
Stachybotrylactam has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis of phenylspirodrimanes and other related mycotoxins.
Biology: Researchers investigate its role in fungal pathogenicity and its impact on human health.
Safety and Hazards
Orientations Futures
Research on Stachybotrylactam is ongoing. One study suggested that the mycotoxin production of this compound clearly depends on the composition of the respective medium . This finding provides a starting point for further studies to identify individual components that either support or repress the production of mycotoxins in Stachybotrys chartarum .
Mécanisme D'action
Stachybotrylactam, also known as “3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-7,8-dihydro-3H-furo[2,3-e]isoindole]-6’-one” or “Compound NP-020819”, is a mycotoxin produced by the fungus Stachybotrys chartarum . This compound has been associated with various health effects, and its mechanism of action is a topic of ongoing research.
Target of Action
This compound is known to exhibit antiviral activity, specifically inhibiting the HIV-1 protease . The HIV-1 protease is an enzyme that plays a crucial role in the life cycle of the HIV virus, making it a primary target for antiretroviral drugs.
Mode of Action
It is known that this compound inhibits the activity of this enzyme, thereby preventing the maturation of viral particles . This inhibition disrupts the viral life cycle and prevents the spread of the virus within the host.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the replication of the HIV virus. By inhibiting the HIV-1 protease, this compound prevents the cleavage of viral polyproteins into individual functional proteins, a necessary step in the assembly and maturation of new viral particles .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 protease, leading to a disruption in the life cycle of the HIV virus . This disruption prevents the formation of mature viral particles, thereby reducing the spread of the virus within the host.
Action Environment
This compound is produced by the fungus Stachybotrys chartarum, which is often found in water-damaged buildings or improperly stored feed . The production of this compound and other mycotoxins by this fungus can be influenced by environmental conditions, including the availability of specific nutrients . For instance, increasing concentrations of sodium nitrate have been found to positively affect the production of this compound .
Analyse Biochimique
Biochemical Properties
Stachybotrylactam has been found to exhibit antiviral activity, specifically inhibiting HIV-1 protease in vitro . It interacts with the HIV-1 protease enzyme, a crucial biomolecule in the life cycle of the HIV virus .
Cellular Effects
In terms of cellular effects, this compound does not appear to affect oleic acid-elicited intracellular lipid accumulation and exhibits no observable cytotoxicity at concentrations up to 100 μM in HepG2 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the HIV-1 protease enzyme. By inhibiting this enzyme, this compound prevents the maturation of viral proteins, thereby inhibiting the replication of the HIV virus .
Méthodes De Préparation
Le Stachybotrylactam est généralement produit en cultivant Stachybotrys chartarum dans des conditions spécifiques. La production de ce composé est influencée par le type de milieu de culture utilisé. Par exemple, il a été constaté que l'agar-pomme de terre-dextrose et l'agar-cellulose supportent des niveaux élevés de production de mycotoxines, y compris le this compound . Le processus de culture implique la croissance du champignon dans un environnement contrôlé avec des sources optimales d'azote et de carbone, telles que le nitrate de sodium et l'amidon de pomme de terre .
Analyse Des Réactions Chimiques
Le Stachybotrylactam subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs courants tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs tels que l'hydroxyde de sodium ou le cyanure de potassium.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des alcools plus simples .
4. Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la biosynthèse des phénylspirodrimanes et d'autres mycotoxines apparentées.
Biologie : Les chercheurs étudient son rôle dans la pathogénicité fongique et son impact sur la santé humaine.
5. Mécanisme d'action
Le this compound exerce ses effets par le biais de plusieurs mécanismes :
Activité antivirale : Il inhibe la protéase du VIH-1, une enzyme essentielle à la maturation du virus, empêchant ainsi sa réplication.
Activité antihyperlipidémique : Le composé module le métabolisme des lipides, bien que les cibles moléculaires et les voies exactes impliquées soient encore à l'étude.
Comparaison Avec Des Composés Similaires
Le Stachybotrylactam est unique parmi les phénylspirodrimanes en raison de ses activités biologiques spécifiques. Des composés similaires comprennent :
Satratoxines : Elles sont également produites par Stachybotrys chartarum et sont connues pour leurs propriétés cytotoxiques.
Verrucarines : Un autre groupe de mycotoxines présentant des caractéristiques structurales similaires mais des activités biologiques différentes.
Roridines : Ces composés partagent une voie biosynthétique similaire mais présentent des profils toxicologiques distincts
Propriétés
IUPAC Name |
3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVLMDBFFSSVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672955 | |
| Record name | 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163391-76-2 | |
| Record name | 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Stachybotrylactam and where is it found?
A1: this compound is a spirocyclic drimane mycotoxin produced by certain strains of the fungus Stachybotrys chartarum. This fungus is often found in damp buildings and improperly stored feed. [, , ]
Q2: What other mycotoxins are produced by Stachybotrys chartarum?
A2: Stachybotrys chartarum, specifically the genotype S, is known to produce highly cytotoxic macrocyclic trichothecenes (MTs) such as satratoxin G, H, F, roridin E, L-2, and verrucarin J. []
Q3: Are there specific media that promote the production of this compound and other mycotoxins by Stachybotrys chartarum?
A3: Research has shown that the type of growth medium significantly influences mycotoxin production in Stachybotrys chartarum. While the fungus grows well on various media, potato-dextrose-agar and cellulose-agar seem to promote the highest concentrations of macrocyclic trichothecenes. [] Another study found significant amounts of this compound produced on both potato dextrose agar and malt extract agar. []
Q4: What is the chemical structure of this compound?
A5: this compound features a spirocyclic drimane skeleton. Its structure consists of a spirodihydrobenzofuranlactam unit and a spirodihydroisobenzofuran unit, connected by a nitrogen-carbon (N-C) bond. [, ]
Q5: Have there been any challenges in determining the structure of this compound and related compounds?
A6: Yes, the structure of this compound and similar spirolactams produced by Stachybotrys chartarum have been subject to revisions. Total synthesis efforts have been crucial in confirming and correcting the initially proposed structures. [, ]
Q6: Are there any analytical methods used to detect and quantify this compound?
A7: Yes, liquid chromatography-mass spectrometry (LC-MS/MS) is a commonly used technique for the detection and quantification of this compound in various matrices, including food and feed samples. []
Q7: What is the significance of studying the co-occurrence of this compound with other mycotoxins?
A8: Mycotoxin contamination often involves multiple mycotoxins co-occurring in food and feed. Studies have reported this compound co-occurring with other mycotoxins like aflatoxins and fumonisins in rice bran and maize. [] This highlights the importance of comprehensive mycotoxin monitoring and risk assessment strategies.
Q8: What are the implications of finding this compound in straw used for animal feed?
A9: The detection of this compound in straw used as bedding material and animal feed raises concerns about potential exposure routes for animals and humans handling contaminated straw. [] Further research is needed to fully assess the risks associated with this compound exposure.
Q9: What are the current research priorities regarding this compound?
A9: Further research is needed to fully understand:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


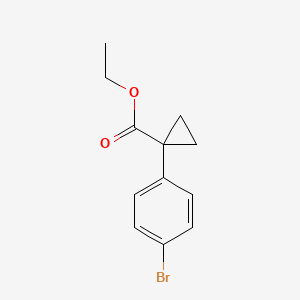
![2-(chloroMethyl)-7-Methoxy-1-Methyl-1H-benzo[d]iMidazole](/img/no-structure.png)
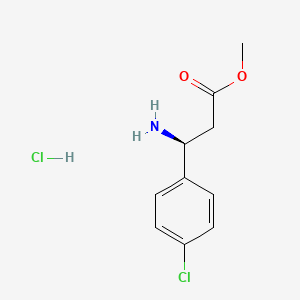
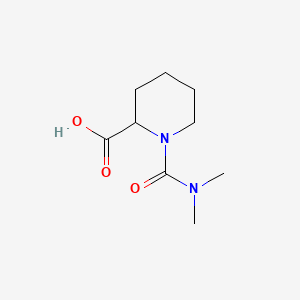
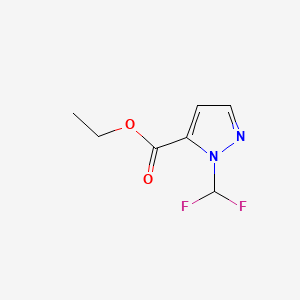

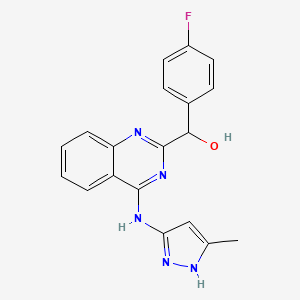
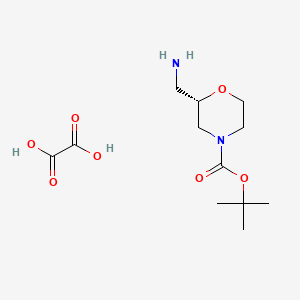
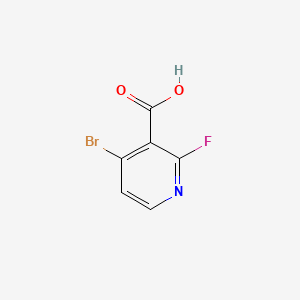
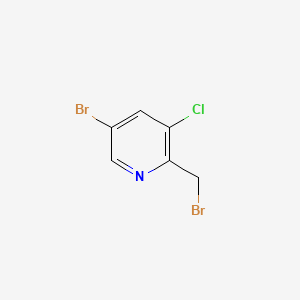
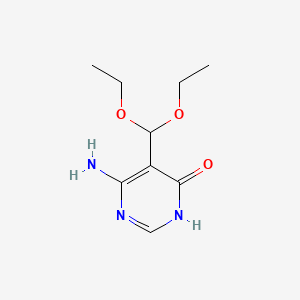
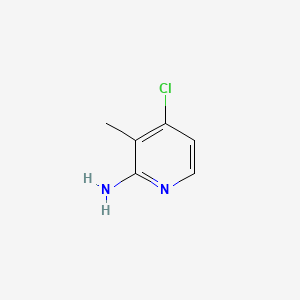
![9,9-Dimethyl-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B573134.png)
